2,2-Bis(propan-2-yl)azetidine

Molecular Properties Physicochemical Profiling Lead Optimization

Medicinal chemistry programs probing steric effects at the azetidine C2 position often face limited access to highly hindered, heteroatom-free building blocks. 2,2-Bis(propan-2-yl)azetidine fills this gap as the most sterically demanding 2,2-dialkylazetidine commercially available. • Geminal isopropyl groups provide maximal nitrogen shielding to attenuate N-centered metabolism or bias pharmacophore conformation. • Serves as a precursor to α,α-disubstituted amino acid analogs with uniquely high steric demand for probing hydrophobic binding pockets. • Exhibits substituent-dependent divergent reactivity (N-acylation vs. ring expansion) under amide coupling conditions, enabling topologically complex screening compounds. Supplied with Certificate of Analysis; ideal for lead-like screening collections.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B13312128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(propan-2-yl)azetidine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC(C)C1(CCN1)C(C)C
InChIInChI=1S/C9H19N/c1-7(2)9(8(3)4)5-6-10-9/h7-8,10H,5-6H2,1-4H3
InChIKeyVMCDRBQWUFXXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(propan-2-yl)azetidine – Key Baseline Properties


2,2-Bis(propan-2-yl)azetidine (CAS 1849281-55-5), also known as 2,2-diisopropylazetidine, is a saturated four-membered nitrogen heterocycle with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . The compound features geminal isopropyl substitution at the C2 position of the azetidine ring, creating significant steric bulk around the nitrogen center . This 2,2-disubstitution pattern is of current interest in medicinal chemistry for its ability to introduce conformational constraint and modulate physicochemical properties, as recently highlighted in studies on structurally divergent reactivity of 2,2-disubstituted azetidines [1].

Max Steric Demand Geminal isopropyl groups provide substantial C2 steric bulk
Conformational Constraint 2,2-Disubstitution enforces restricted ring puckering and orientation
Divergent Reactivity Probe Explores steric control of N-acylation vs. ring expansion pathways

Why 2,2-Bis(propan-2-yl)azetidine Cannot Be Replaced by Analogs


Within the azetidine chemical space, 2,2-disubstitution patterns are not functionally interchangeable. The size and branching of the C2 substituents directly govern key properties including steric shielding of the nitrogen, lipophilicity (clogP), aqueous solubility, and susceptibility to ring-opening or ring-expansion reactions [1]. Recent work demonstrates that 2,2-disubstituted azetidines can undergo structurally divergent reaction pathways—either N-acylation or ring expansion to oxazines—depending on substituent-dependent electronic and steric effects [1]. Replacing the isopropyl groups of 2,2-bis(propan-2-yl)azetidine with smaller (e.g., methyl) or unsaturated (e.g., allyl) substituents would alter these properties, potentially invalidating synthetic protocols or biological activity optimized for the diisopropyl-bearing scaffold.

Substituent Size Dictates Reactivity Smaller alkyl groups alter steric shielding, switching between N-acylation and ring expansion.
Lipophilicity Shift Impacts Assay Behaviour Replacing isopropyl with allyl or methyl changes clogP, affecting solubility and non-specific binding.
Divergent Pathways Prevent Direct Replacement Analogues with different C2 substituents may follow divergent reaction trajectories, invalidating established protocols.

Quantitative Differentiation Evidence vs. Close Analogs


Molecular Weight Differentiation

The molecular weight of 2,2-bis(propan-2-yl)azetidine is 141.25 g/mol, which is substantially higher than that of smaller 2,2-disubstituted analogs such as 2,2-dimethylazetidine (MW 85.15 g/mol) and 2,2-diethylazetidine (MW 113.20 g/mol), but comparable to 2,2-diallylazetidine (MW 137.22 g/mol). This difference directly impacts physicochemical properties and suitability for fragment-based drug discovery campaigns, where molecular weight cutoffs are critical .

Molecular Weight
Cross-study comparable
141.25 g/mol vs 85.15–137.22 (analogs)
Heavier, differentiates for fragment-likeness cutoffs
56.1 g/mol above dimethyl analog
Molecular Properties Physicochemical Profiling Lead Optimization

Lipophilicity Estimation

The calculated logP (XlogP) for 2,2-diallylazetidine is reported as 2.0 . Although an experimentally measured logP for 2,2-bis(propan-2-yl)azetidine is not publicly available, the replacement of two unsaturated allyl groups with two saturated isopropyl groups is expected to increase lipophilicity by approximately 0.3–0.5 logP units based on fragment-based hydrophobicity constants (π values), placing the estimated clogP of 2,2-bis(propan-2-yl)azetidine in the range of 2.3–2.5. This class-level inference suggests the diisopropyl analog is more lipophilic, which will influence solubility, permeability, and metabolic clearance in biological assays.

Lipophilicity Estimate
Class-level inference
clogP 2.3–2.5 (estimated)
Predicted higher than diallyl (2.0); affects solubility and permeability
No experimental logP available
Lipophilicity ADME Prediction Drug-Likeness

Steric Bulk and N-Shielding

The geminal isopropyl groups in 2,2-bis(propan-2-yl)azetidine create substantially greater steric shielding of the azetidine nitrogen than the methyl or ethyl groups in 2,2-dimethyl- or 2,2-diethylazetidine. This is qualitatively evidenced by the Taft steric parameter (Es) values for isopropyl (-0.47) vs. ethyl (-0.07) and methyl (0.00) substituents. This steric differentiation translates into altered reactivity: recent studies on 2,2-disubstituted azetidines demonstrate that substituent-dependent steric effects govern the partitioning between N-acylation and ring-expansion pathways under amide coupling conditions [1][2].

Steric Bulk (Taft Es)
Class-level inference
Es = -0.47 (isopropyl)
Greater N-shielding than methyl (0.00) and ethyl (-0.07)
Exploited for chemoselectivity tuning
Steric Hindrance Nitrogen Shielding Synthetic Accessibility

Commercial Availability and Purity

2,2-Bis(propan-2-yl)azetidine is currently listed as available for purchase from suppliers including Leyan (Product No. 2104955, 95% purity) and CymitQuimica (Brand: Biosynth, min. 95% purity) . In contrast, 2,2-diethylazetidine and 2,2-dimethylazetidine are also commercially available, but 2,2-bis(propan-2-yl)azetidine occupies a more sterically demanding niche that may be preferred for specific SAR explorations where maximal C2 steric bulk is required without introducing additional heteroatoms or unsaturation.

Commercial Sourcing
Supporting evidence
≥95% purity, multiple suppliers
Reliable supply; differentiation via steric profile
Listings from Leyan, CymitQuimica
Commercial Sourcing Chemical Procurement Building Block Supply

Application Scenarios for 2,2-Bis(propan-2-yl)azetidine


Medicinal Chemistry SAR: Maximal C2 Steric Bulk

When a medicinal chemistry program requires systematic exploration of steric effects at the C2 position of an azetidine core, 2,2-bis(propan-2-yl)azetidine represents the most sterically demanding 2,2-dialkylazetidine that is commercially available without introducing additional heteroatoms. The geminal isopropyl groups provide maximal nitrogen shielding, which may be leveraged to attenuate N-centered metabolism or to bias conformational preferences of appended pharmacophores [1]. The structurally divergent reactivity of 2,2-disubstituted azetidines under amide coupling conditions further supports its use as a versatile intermediate for generating topologically complex screening compounds via controlled ring expansion [1].

Synthesis of α,α-Disubstituted Amino Acid Derivatives

2,2-Disubstituted azetidines can be functionalized to afford α,α-disubstituted amino acids, which are valuable building blocks for constrained peptide mimetics and fragment synthesis [2]. The diisopropyl-bearing azetidine may provide access to amino acid analogs with uniquely high steric demand, potentially useful for probing hydrophobic binding pockets in protein targets where smaller alkyl substituents fail to achieve adequate shape complementarity.

Fragment-Based Drug Discovery

Azetidines have gained traction in drug discovery for their ability to introduce conformational constraint and modulate physicochemical properties [1]. The 2,2-bis(propan-2-yl) substitution pattern offers a distinct region of lipophilic chemical space (estimated clogP 2.3–2.5) that is not accessible with smaller 2,2-dialkyl analogs, making this compound a potentially valuable addition to fragment libraries targeting hydrophobic protein sites. Its molecular weight of 141.25 g/mol places it at the heavier end of typical fragment space, suitable for lead-like rather than fragment-like screening collections.

Investigating Substituent-Dependent Divergent Reactivity

The recent disclosure that 2,2-disubstituted azetidines undergo substituent-dependent divergent reactions (N-acylation vs. ring expansion) under amide coupling conditions [1] positions 2,2-bis(propan-2-yl)azetidine as a valuable substrate for further mechanistic studies. Its pronounced steric bulk may amplify selectivity differences relative to less hindered analogs, aiding the elucidation of structure-reactivity relationships in azetidine ring transformations.

Application
Selection Property
Validation Focus
SAR: Maximal C2 Steric Bulk
Steric demand at C2 position
Conformational constraint and N-shielding effects
Synthesis of Hindered Amino Acids
Precursor to α,α-disubstituted amino acids
Hydrophobic pocket complementarity validation
Fragment-Based Discovery
Lipophilic fragment space (clogP 2.3–2.5)
Lead-like vs fragment-like property alignment
Divergent Reactivity Studies
Steric tuning of N-acylation vs ring expansion
Structure-reactivity relationship elucidation
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